molecular formula C8H10ClNO2S B13502947 N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine

N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine

Cat. No.: B13502947
M. Wt: 219.69 g/mol
InChI Key: YJQGSMWGTVHECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine is a biochemical research compound featuring a glycine scaffold modified with key functional groups. The molecule contains a 5-chlorothiophene moiety, a structural feature present in compounds with documented bioactivity . The core structure, N-methylglycine (also known as sarcosine), is a well-characterized endogenous amino acid derivative . Sarcosine and its analogs are of significant interest in neuroscience research, particularly as inhibitors of the glycine transporter 1 (GlyT1) . GlyT1 is a sodium chloride-dependent transporter responsible for regulating synaptic glycine levels, which in turn modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in cognitive function . Inhibiting GlyT1 is a recognized research strategy for investigating novel therapeutic approaches for neuropsychiatric disorders . Therefore, this compound, with its hybrid structure combining a chlorothiophene group and a sarcosine core, is a valuable chemical tool for researchers exploring the structure-activity relationships of GlyT1 inhibitors and for investigating the NMDA receptor pathway in preclinical studies. This product is intended for research and development use only in a laboratory setting, and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid

InChI

InChI=1S/C8H10ClNO2S/c1-10(5-8(11)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

YJQGSMWGTVHECH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The key precursor, 5-chlorothiophene-2-carboxylic acid, is synthesized via lithiation and carboxylation of 2-chlorothiophene. A detailed method is described in patent CN103275061A, which outlines the following steps:

  • Step 1: 2-Chlorothiophene is dissolved in tetrahydrofuran (THF) and cooled to ≤ -30 °C.
  • Step 2: n-Butyllithium (n-BuLi) solution is added dropwise over approximately one hour, with stirring maintained for at least 30 minutes to 2 hours to ensure complete lithiation at the 5-position of the thiophene ring.
  • Step 3: Carbon dioxide gas is introduced into the reaction mixture, leading to carboxylation at the lithiated position.
  • Step 4: The reaction is quenched by adding water or an acidic aqueous solution, followed by extraction and acidification to precipitate the 5-chlorothiophene-2-carboxylic acid product.

Reaction Conditions and Parameters:

Parameter Description
Solvent Tetrahydrofuran (THF)
Temperature ≤ -30 °C during lithiation
Reagents 2-Chlorothiophene, n-Butyllithium (1.05–1.3 equiv)
Reaction time (lithiation) 30 min to 2 hours
CO2 Introduction After lithiation completion
Work-up Acidification to pH ≤ 3, filtration
Yield High, selective for 5-position carboxylation

This method provides a selective and efficient route to 5-chlorothiophene-2-carboxylic acid with minimal side reactions, as the lithiation specifically targets the 5-position hydrogen of 2-chlorothiophene.

Formation of N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine

Following the preparation of 5-chlorothiophene-2-carboxylic acid, the next step involves coupling this acid with N-methylglycine (sarcosine) or its derivatives to form the target amide.

General Approach:

  • Activation of the carboxylic acid group of 5-chlorothiophene-2-carboxylic acid, typically via conversion to an acid chloride or use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
  • Reaction with N-methylglycine or its ester/hydrochloride salt under basic or neutral conditions to form the amide bond.
  • Purification of the product by crystallization or chromatography.

Typical Reaction Scheme:

$$ \text{5-Chlorothiophene-2-carboxylic acid} + \text{N-methylglycine} \xrightarrow[\text{coupling reagent}]{\text{solvent, base}} \text{this compound} $$

Chemical Reactions Analysis

Types of Reactions

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols or thioethers.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Reference
N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine 5-Cl-thiophene methyl 219.5 Chlorothiophene, carboxylate
N-((5-Bromothiophen-2-yl)methyl)-N-methylglycine 5-Br-thiophene methyl 292.4 Bromothiophene, carboxylate
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine Chlorobenzothiazole, methyl 270.74 Benzothiazole, carboxylate
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine Methoxybenzothiazole 252.29 Benzothiazole, methoxy
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine Chlorophenyl, sulfonyl 277.73 Sulfonamide, carboxylate
Sarcosine (N-methylglycine) - 89.09 Methyl, carboxylate

Biological Activity

N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine, also known as a derivative of methylglycine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorothiophene moiety attached to a methylglycine backbone. Its structure can be summarized as follows:

  • Chemical Formula : C₉H₈ClN
  • Molecular Weight : 173.62 g/mol

This compound is primarily studied for its role as a modulator in various biological pathways. Key mechanisms include:

  • Cyclin-dependent Kinase (CDK) Modulation : The compound has been identified as a modulator of CDK activity, particularly CDK9, which is involved in transcriptional regulation and cell differentiation processes. CDK9 is crucial for the phosphorylation of RNA polymerase II, impacting gene expression and cellular response to stress .
  • Antithrombotic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antithrombotic properties by inhibiting Factor Xa (FXa), a key enzyme in the coagulation cascade. This indicates potential applications in preventing thromboembolic diseases .
  • Neurotransmitter Modulation : Similar compounds have shown promise in modulating the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders such as schizophrenia . This suggests that this compound may enhance NMDA receptor function through glycine transporter inhibition.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activities of this compound:

Study FocusFindingsReference
CDK9 InhibitionSignificant modulation of CDK9 activity
Antithrombotic PotentialInhibition of FXa with good oral bioavailability
NMDA Receptor InteractionEnhanced glycine action on NMDA receptors

Case Studies

  • Schizophrenia Treatment : A double-blind study involving patients with schizophrenia indicated that compounds similar to N-methylglycine improved cognitive and psychiatric symptoms when combined with standard antipsychotic treatments. This supports the hypothesis that enhancing NMDA receptor function can alleviate symptoms related to receptor hypofunction .
  • Antithrombotic Research : In animal models, derivatives exhibiting FXa inhibition demonstrated reduced thrombus formation, highlighting their potential for clinical applications in anticoagulation therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine, and how can purity be ensured?

  • Answer : Synthesis typically involves alkylation of N-methylglycine derivatives with 5-chlorothiophen-2-ylmethyl halides. Reaction conditions (e.g., controlled temperatures, inert atmosphere) are critical to avoid side reactions. Purification employs recrystallization or chromatography (e.g., HPLC) to achieve >95% purity. Monitoring via thin-layer chromatography (TLC) ensures reaction progress .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

  • Answer : X-ray crystallography (using SHELX or Mercury software) provides definitive structural confirmation. Spectroscopic methods include:

  • NMR : To verify substituent positions (e.g., chlorothiophen and methyl groups).
  • LCMS : For molecular weight validation (e.g., m/z signals matching theoretical values) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use personal protective equipment (PPE) during handling, and refer to safety data sheets for hazard mitigation (e.g., avoiding inhalation/contact) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies may arise from impurities or assay variability. Steps include:

Repurification : Reanalyze via HPLC to confirm purity.

Dose-response validation : Test multiple concentrations across independent replicates.

Structural analogs : Compare activity with derivatives (e.g., morpholinosulfonyl-containing analogs) to identify SAR trends .

Q. How can computational methods predict the biological targets of this compound?

  • Answer : Molecular docking studies (using software like AutoDock) model interactions with enzymes/receptors. Prioritize targets linked to chlorothiophen derivatives, such as bacterial enoyl-acyl carrier protein reductase (FabI) or inflammatory pathway kinases .

Q. What experimental designs optimize the compound’s bioactivity through structural modification?

  • Answer : Focus on functional group substitutions:

  • Chlorothiophen ring : Replace with other heterocycles (e.g., oxadiazole) to enhance target affinity.
  • N-methylglycine backbone : Introduce sulfonyl or morpholine groups to improve solubility/binding. Validate modifications via in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How do crystallization conditions impact the structural analysis of this compound?

  • Answer : Solvent choice (e.g., DMSO/water mixtures) and slow evaporation rates yield high-quality single crystals. Use SHELXL for refinement and Mercury for void analysis to assess packing efficiency. Poor crystallization may indicate conformational flexibility .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

TechniqueParametersReference
HPLC Retention time: ~1.65 min (C18 column)
LCMS m/z: [M+H]+ calculated for C₈H₉ClNO₂S
X-ray Space group, unit cell dimensions

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
N-methylglycine dimerExcess base or prolonged reactionOptimize stoichiometry
Dehalogenated productReducing conditionsUse inert atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.